6-Chloro-4-methyl-2(1H)-quinazolinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chloro-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |
InChI Key |
QAGKRQBHOYXDIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=O)N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 4 Methyl 2 1h Quinazolinone and Its Analogues
Classical and Established Synthetic Routes to Quinazolinones
The foundational methods for constructing the quinazolinone core have been well-established for over a century and continue to be widely used. These routes typically involve condensation and cyclization reactions of readily available precursors.
Condensation Reactions for Quinazolinone Core Formation
Condensation reactions are a cornerstone of quinazolinone synthesis. One of the earliest and most prominent methods is the Niementowski quinazoline (B50416) synthesis, first reported in 1895. wikipedia.org This reaction involves the condensation of anthranilic acids with amides at elevated temperatures to yield 3H-quinazolin-4-ones. wikipedia.orgnih.gov The reaction proceeds via an o-amidobenzamide intermediate followed by the elimination of water. nih.gov While effective, this method often requires high temperatures and long reaction times. nih.gov
Another classical approach is the Griess synthesis, which utilizes the condensation of anthranilic acid and cyanogen. nih.govnih.gov Subsequent reaction with ammonia (B1221849) or water yields 2-amino-4(3H)-quinazolinone or 2,4(1H,3H)-quinazolinedione, respectively. nih.gov
The following table summarizes key aspects of these classical condensation reactions:
| Reaction Name | Starting Materials | Key Features | Typical Conditions |
| Niementowski Synthesis | Anthranilic acids, Amides | Forms 4-oxo-3,4-dihydroquinazolines | High temperature (130-150°C), lengthy reaction times wikipedia.orgnih.govijprajournal.com |
| Griess Synthesis | Anthranilic acid, Cyanogen | Produces 2-amino or 2,4-dioxo quinazolinones | Two-step process involving condensation and subsequent reaction with ammonia or water nih.gov |
Cyclization Strategies from Precursor Molecules
Cyclization of appropriately substituted precursors is a versatile strategy for quinazolinone synthesis. A common starting material is 2-aminobenzamide (B116534), which can undergo cyclization with various reagents. For example, the reaction of 2-aminobenzamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation, yields 4(3H)-quinazolinones. organic-chemistry.org
Another important precursor is 2-aminobenzonitrile. rsc.org These can be transformed into quinazolinones through tandem reactions in an alcohol-water system. rsc.org Furthermore, ortho-halobenzamides can undergo a base-promoted SNAr reaction with amides, followed by cyclization, to afford quinazolin-4-ones in a transition-metal-free process. nih.gov
The Radziszewski reaction, which involves the oxidation of nitriles with alkaline hydroperoxide, can be applied to o-amidobenzonitriles to form quinazolin-4(3H)-ones. nih.gov
Targeted Synthesis of 6-Chloro-4-methyl-2(1H)-quinazolinone
The synthesis of the specific compound this compound can be achieved through both multi-step and one-pot approaches, often adapting the classical methods described above.
Multi-Step Synthesis Pathways
A common multi-step pathway to synthesize 6-chloro-substituted quinazolinones involves the use of a correspondingly substituted anthranilic acid, such as 5-chloroanthranilic acid. For instance, a modified Niementowski reaction can be employed. ijprajournal.com
A representative multi-step synthesis could involve:
Acylation of 5-chloroanthranilic acid: Reaction with an appropriate acylating agent to introduce the methyl group at the 4-position precursor.
Cyclization: Subsequent heating or treatment with a dehydrating agent to form the quinazolinone ring.
While a specific multi-step synthesis for this compound is not extensively detailed in the provided search results, the synthesis of the similar compound, 6-chloro-2-methylquinazolin-4(3H)-one, has been reported. sci-hub.cat This suggests that a similar pathway starting from 5-chloro-2-aminobenzamide would be a viable route.
One-Pot Synthesis Techniques
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Copper-mediated one-pot condensation reactions have been developed for the synthesis of quinazolinone derivatives, where ammonia can be used as the amine source for in situ amine generation, leading to the formation of multiple C-N bonds in a single step. rsc.org
Microwave-assisted one-pot synthesis is another powerful technique. For example, the oxidative heterocyclization of o-aminobenzamides with aldehydes in the presence of KMnO4 under microwave irradiation provides a rapid route to 4(3H)-quinazolinones. nih.gov The synthesis of various quinazoline derivatives has been achieved through one-pot reactions of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation, offering high yields in shorter reaction times.
Green Chemistry and Sustainable Approaches in Quinazolinone Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This is particularly relevant for the production of pharmaceutically important compounds like quinazolinones.
Green chemistry approaches in quinazolinone synthesis focus on several key areas:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or bio-sourced solvents like pinane. sci-hub.catrsc.org
Catalysis: Employing reusable and non-toxic catalysts. This includes the use of magnetically recoverable nanocatalysts, such as palladium or iron-based catalysts, which can be easily separated from the reaction mixture and reused multiple times. frontiersin.orgbohrium.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation and ultrasound assistance. nih.govsci-hub.catsemanticscholar.orgresearchgate.netresearchgate.netmdpi.com These methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov For instance, microwave-assisted Niementowski reactions have been shown to be much faster and higher yielding than the classical thermal method. ijprajournal.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, often through multicomponent reactions (MCRs). frontiersin.orgopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
The following table highlights some green and sustainable approaches to quinazolinone synthesis:
| Approach | Key Features | Examples |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.net | Microwave-assisted Niementowski reaction, ijprajournal.comresearchgate.net iron-catalyzed cyclization in water. sci-hub.cat |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, shorter reaction times. researchgate.netmdpi.com | One-pot synthesis of quinazolines from anthranilic acid, acetic anhydride, and amines. |
| Use of Green Catalysts | Recyclable, non-toxic, and efficient catalysts. | Magnetically recoverable palladium and iron nanocatalysts, frontiersin.orgbohrium.com nano In2O3. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, and diversity of products. frontiersin.orgopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com | Synthesis of quinazolinones using a magnetically recoverable palladium catalyst in a PEG/water system. frontiersin.org |
Catalyst-Free and Metal-Free Protocols
In alignment with the principles of green chemistry, significant research has been directed toward synthetic protocols that eliminate the need for transition metal catalysts, which can be costly and pose toxicity and environmental concerns.
A novel metal-free approach for synthesizing 2-aryl quinazolinones involves the dual amination of sp³ C–H bonds using 2-aminobenzamides and methylarenes as starting materials. bohrium.com Although this method typically yields the quinazolin-4(3H)-one isomer, its principles illustrate the move away from metal catalysts. Another strategy utilizes dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as a one-carbon synthon for intramolecular oxidative annulation with 2-aminobenzamides to form the quinazolinone ring. rsc.org
Specific to the 2-aminoquinazoline (B112073) core, a simple and efficient metal-free approach has been developed using readily available starting materials like 2-aminobenzophenone (B122507) and cyanamide (B42294) derivatives under mild conditions. nih.gov Furthermore, catalyst-free methods for producing quinazolin-4-carboxamides from 2-(2-aminophenyl)-2-oxoacetamides, aldehydes, and ammonium (B1175870) acetate (B1210297) have been reported, demonstrating the feasibility of complex, multi-component reactions without catalytic aid. bohrium.com The acid-catalyzed cyclization of 1-(2-alkynylphenyl)ureas using triflic acid (TfOH) provides an efficient route to 4-alkyl-2(1H)-quinazolinones. researchgate.net While an acid is used, this protocol avoids transition metals.
Table 1: Comparison of Selected Metal-Free Quinazolinone Synthesis Protocols
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminobenzamides, Methylarenes | DTBP (oxidant), TsOH | 2-Aryl-quinazolin-4(3H)-ones | bohrium.com |
| 2-Aminobenzamides, DMSO | Oxidative Annulation | Quinazolin-4(3H)-ones | rsc.org |
| 2-Aminobenzophenone, Cyanamide | KOtBu | 2-Aminoquinazolines | nih.gov |
| 1-(2-Alkynylphenyl)ureas | TfOH, Dichloroethane | 4-Alkyl-2(1H)-quinazolinones | researchgate.net |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as drastic reductions in reaction times, increased product yields, and often cleaner reactions with fewer byproducts. researchgate.netproquest.com
A notable application is the synthesis of 4-phenylquinazolin-2(1H)-one derivatives, which are close analogues of the target compound. This method involves the reaction of substituted 2-aminobenzophenones with urea (B33335) under microwave heating, achieving good to excellent yields in under an hour, a significant improvement over traditional heating methods. proquest.com Another green, rapid, and efficient microwave-assisted method has been developed for quinazolin-4(3H)-one derivatives starting from substituted 2-halobenzoic acids and amidines. sci-hub.cat This iron-catalyzed cyclization proceeds efficiently in water, and a specific analogue, 6-chloro-2-methylquinazolin-4(3H)-one, was synthesized in 84% yield. sci-hub.cat
Microwave technology has also been successfully applied to the synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolinones from substituted methyl anthranilates and iso(thio)cyanates, showcasing the versatility of this heating method for building the quinazolinone core. nih.gov
Table 2: Microwave-Assisted vs. Conventional Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives proquest.com
| Compound | Method | Time | Yield (%) |
|---|---|---|---|
| 2a | Conventional | 24 h | 42 |
| 2a | Microwave | 1 h | 63 |
| 2c | Conventional | 24 h | 60 |
| 2c | Microwave | 1 h | 92 |
| 2f | Conventional | 24 h | 55 |
| 2f | Microwave | 1 h | 85 |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of sustainable chemistry, reducing environmental impact and simplifying purification processes. Several solvent-free methods for quinazolinone synthesis have been developed, often employing thermal heating or ultrasonic irradiation.
One effective approach involves heating a mixture of 2-(N-alkylamino)benzoic acids, triethyl orthoformate, and ammonium acetate to generate 1-substituted 4(1H)-quinazolinones in high yields without any solvent. tandfonline.com Another method utilizes a one-pot reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation, which provides target compounds in much higher yields and shorter reaction times than traditional methods. nih.gov The use of solid supports, such as montmorillonite (B579905) K-10 clay, can also facilitate solvent-free reactions. Heating anthranilic acid with various amides on this clay support efficiently produces quinazolin-4(3H)-ones. researchgate.net These solvent-free approaches are noted for their operational simplicity, cost-effectiveness, and environmental benefits.
Flow Chemistry Applications in Quinazolinone Production
Continuous-flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. These benefits are being increasingly applied to the synthesis of complex heterocyclic compounds like quinazolinones.
An innovative route to fused quinazolinone systems has been demonstrated using a visible light-induced tandem sequence in a microchannel reactor. rsc.org This photocatalytic reaction, involving the functionalization of alkynes and nitrile insertion followed by cyclization, provides rapid and practical access to valuable polycyclic quinazolinones and is amenable to gram-scale synthesis. rsc.org The application of continuous flow has also been shown to improve yields and reduce reaction times in the synthesis of acylated and alkylated quinazolinone derivatives from the ring-opening of epoxides with 2-aminobenzamide. organic-chemistry.org The precise temperature and time control in flow reactors minimizes byproduct formation and maximizes efficiency, making it a highly attractive technology for the industrial production of quinazolinone-based compounds.
Regioselective and Stereoselective Synthesis Considerations
Achieving the desired substitution pattern (regioselectivity) and spatial arrangement of atoms (stereoselectivity) is paramount in the synthesis of bioactive molecules. For this compound, regioselectivity is primarily dictated by the choice of starting materials. The chlorine atom at position 6 and the methyl group at position 4 are installed by beginning the synthesis with a correspondingly substituted aniline (B41778) or anthranilic acid derivative.
More complex regiochemical challenges arise in fused-ring systems. For example, Sc(OTf)₃-catalyzed reactions of 2-aminobenzamide with N-substituted pyrrole-2-carboxaldehydes yield tetracyclic skeletons through a regioselective double cyclodehydration, where the quinazolinone and pyrazine (B50134) rings are constructed sequentially. rsc.org Similarly, highly regioselective methods have been developed for the hydrated ring-opening and formylation of quinazolinones under catalyst-free conditions, demonstrating precise control over which nitrogen atom participates in the reaction. rsc.org
While the parent this compound is achiral, stereoselectivity becomes crucial when synthesizing analogues with stereocenters. The synthesis of fused systems like hexahydro- bohrium.comnih.govmdpi.comtriazolo[4,3-a]quinazolin-9-ones from cyclohexene-condensed precursors demonstrates stereochemical control, leading to distinct cis and trans isomers. nih.gov The development of synthetic routes that can selectively produce a single stereoisomer is a key objective, as different stereoisomers of a chiral drug can have vastly different biological activities.
Chemical Reactivity and Derivatization Strategies of 6 Chloro 4 Methyl 2 1h Quinazolinone
Electrophilic Aromatic Substitution Reactions on the Quinazolinone Ring
The quinazolinone ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic part. However, the benzene (B151609) portion of the ring can still undergo substitution, with the regiochemical outcome being directed by the existing substituents. For 6-Chloro-4-methyl-2(1H)-quinazolinone, the directing effects of the chloro, methyl, and the quinazolinone core itself must be considered. The chloro group is a deactivating, ortho-, para-director, while the lactam moiety is also deactivating. Generally, in the quinazoline (B50416) ring system, electrophilic substitution, such as nitration, is known to occur on the benzene ring. ias.ac.in The expected order of reactivity for electrophilic substitution on the quinazoline ring is positions 8 > 6 > 5 > 7. ias.ac.in Given that the 6-position is already occupied by a chloro group, further substitution would be directed to the remaining available positions, influenced by the combined directing effects of the substituents.
Nucleophilic Substitution Reactions and Transformations
The chloro substituent at the 6-position of the quinazolinone ring is susceptible to nucleophilic aromatic substitution (SNAr), especially with potent nucleophiles. This reaction provides a straightforward method for introducing a wide range of functional groups onto the benzene portion of the molecule. The reactivity of halogenated quinazolinones in SNAr reactions is a well-established strategy for the synthesis of diverse derivatives. mdpi.comnih.gov For instance, reactions with various amines (primary and secondary, aliphatic and aromatic) can lead to the corresponding 6-amino-substituted quinazolinones. Similarly, alkoxides and thiolates can be employed to introduce ether and thioether linkages, respectively. The reactivity of the C4-chloro group in 4-chloroquinolines towards nucleophiles like hydrazine (B178648) hydrate (B1144303) has also been documented, suggesting the potential for similar transformations at other positions on the quinazolinone ring system. mdpi.com
Reactions at the Carbonyl Group (C=O)
The lactam carbonyl group at the C-2 position of the quinazolinone ring exhibits typical carbonyl reactivity, although its reactivity is somewhat attenuated by its inclusion in the amide system.
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the quinazolinone into a dihydroquinazoline (B8668462) derivative. Milder reducing agents, such as sodium borohydride, are generally not effective for the reduction of amides.
Thionation: A common transformation of the carbonyl group is its conversion to a thiocarbonyl group (C=S) to form the corresponding 2-thioxo-2,3-dihydro-1H-quinazolinone. This is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅). researchgate.net This conversion can significantly alter the electronic properties and biological activity of the molecule.
Functionalization at the N-1 Position
The nitrogen atom at the N-1 position of the quinazolinone ring is a nucleophilic site and can be readily functionalized.
Alkylation: N-alkylation is a common strategy to introduce various alkyl groups at this position. juniperpublishers.com This is typically achieved by treating the quinazolinone with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like DMF or THF. juniperpublishers.com
Acylation: Similarly, the N-1 position can be acylated using acyl chlorides or anhydrides in the presence of a base to introduce acyl moieties. This functionalization can be used to introduce a variety of substituents and to modulate the electronic and steric properties of the molecule.
Functionalization at the Methyl Group (C-4)
The methyl group at the C-4 position of the quinazolinone ring is activated by the adjacent aromatic system and can participate in various reactions.
Condensation Reactions: The methyl group can undergo condensation with aldehydes, particularly aromatic aldehydes, in the presence of a base or acid catalyst to form styryl derivatives. nih.gov This reaction, often referred to as a Claisen-Schmidt type condensation, provides a convenient route to extend the conjugation of the system and introduce new aryl groups.
Oxidation: The methyl group can be oxidized to a formyl group (CHO) or a carboxylic acid group (COOH) using appropriate oxidizing agents. For instance, selenium dioxide (SeO₂) has been used to oxidize the 2-methyl group of quinazolinones to the corresponding aldehyde. scirp.org Similar transformations could potentially be applied to the 4-methyl group of the target compound.
Metal-Catalyzed Coupling Reactions for Diversification
The chloro group at the 6-position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the structural diversification of the quinazolinone scaffold. researchgate.net
Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron reagent with an organic halide, is a versatile method for introducing new aryl, heteroaryl, or vinyl groups at the 6-position. researchgate.net This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the chloro-substituted quinazolinone with a wide range of primary and secondary amines. organic-chemistry.orgorgsyn.org This provides a complementary approach to direct nucleophilic substitution for the synthesis of 6-aminoquinazolinone derivatives.
Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties by reacting the chloro-quinazolinone with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgsnu.edu.in The resulting alkynyl-substituted quinazolinones can serve as versatile intermediates for further transformations.
Heck Coupling: The Heck reaction involves the coupling of the chloro-quinazolinone with an alkene to form a new carbon-carbon bond, leading to the formation of 6-alkenyl-substituted derivatives. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a base.
Below is an interactive table summarizing the metal-catalyzed coupling reactions applicable to this compound.
| Coupling Reaction | Reactant | Catalyst System | Product Type |
| Suzuki | Aryl/heteroaryl boronic acid | Pd catalyst, phosphine ligand, base | 6-Aryl/heteroaryl-4-methyl-2(1H)-quinazolinone |
| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, phosphine ligand, base | 6-Amino-4-methyl-2(1H)-quinazolinone |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 6-Alkynyl-4-methyl-2(1H)-quinazolinone |
| Heck | Alkene | Pd catalyst, base | 6-Alkenyl-4-methyl-2(1H)-quinazolinone |
Ring Opening and Rearrangement Reactions
The quinazolinone ring system, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions.
Hydrolysis: Under harsh acidic or basic conditions, the lactam bond in the quinazolinone ring can be hydrolyzed, leading to the ring-opened 2-aminobenzoic acid derivative. nih.gov
Rearrangements: Quinazolinone derivatives can undergo various rearrangement reactions. For example, some quinoline (B57606) derivatives have been observed to undergo molecular rearrangements to form quinazoline structures. nih.govnih.gov While specific rearrangements for this compound are not extensively documented, the potential for such transformations exists, particularly under thermal or photochemical conditions, or in the presence of specific reagents that can induce skeletal reorganization. For instance, reactions of 2-aminobenzamides can lead to ring-opening and recyclization to form quinazolinones. organic-chemistry.org
Derivatization for Novel Quinazolinone Architectures
The this compound scaffold serves as a versatile building block for the synthesis of more complex and novel quinazolinone architectures. Its chemical reactivity at various positions—the nitrogen atoms of the pyrimidine (B1678525) ring, the C4-methyl group, and the potential for ring annulation—allows for extensive derivatization. Researchers have employed several strategies to modify this core structure, leading to the creation of fused heterocyclic systems and other elaborate derivatives with significant potential in medicinal chemistry. ekb.egnih.gov
One of the primary strategies involves using a pre-synthesized quinazolinone as a key intermediate for subsequent reactions. ekb.eg This approach allows for the systematic construction of diverse molecular frameworks. Key derivatization strategies include N-alkylation, substitution reactions after functional group transformation, and condensation reactions to form fused ring systems.
A common method for creating diverse quinazolinone derivatives begins with the acylation of anthranilic acid, followed by ring closure to form a 1,3-benzoxazin-4-one intermediate. This intermediate can then be reacted with various amines to yield the desired 4(3H)-quinazolinone derivatives. nih.govresearchgate.net While the target compound is a 2(1H)-quinazolinone, analogous principles of building upon the core heterocyclic structure are widely applied.
Detailed research has demonstrated the utility of converting the oxo group of a quinazolinone into a more reactive thione or chloro group to facilitate further modifications. For instance, the conversion of a quinazolinone to a quinazolinethione opens up pathways for synthesizing fused triazoloquinazoline systems. ekb.eg Similarly, the substitution of the carbonyl with a chlorine atom creates a reactive site for nucleophilic substitution, enabling the introduction of various amino groups and the synthesis of 2-aminoquinazoline (B112073) derivatives. mdpi.com
The following table summarizes selected derivatization strategies for creating novel architectures from quinazolinone precursors.
| Starting Material Type | Reagents & Conditions | Resulting Architecture | Reference |
| Hydrazinyl-quinazolinone | Carbon disulfide (CS₂) | nih.govasianpubs.orgorganic-chemistry.orgtriazolo[4,3-c]quinazoline-thione | ekb.eg |
| Quinazolinethione | Various reagents | Fused quinazolinone derivatives | ekb.eg |
| 2-Substituted benzoxazinone | Thiocarbonohydrazide, ethanol, glacial acetic acid | Fused triazoloquinazolines | researchgate.net |
| 2-Substituted benzoxazinone | 1-(2-amino ethyl)-4-substituted benzylidene-2-phenyl-1H-Imidazoles-5(4H)-one | Imidazolo-quinazoline-4-one derivatives | nih.gov |
| 6-Chloro-quinazolin core | Linked to a 1,5-diaryl-1,4-pentadien-3-one system | Hybrid quinazolinone-chalcone structures | nih.gov |
These derivatization approaches significantly expand the chemical space accessible from the this compound core. The resulting novel architectures, such as the imidazolo-quinazolines, thiazolo-quinazolines, and triazolo-quinazolines, are of particular interest due to their prevalence in biologically active compounds. nih.govnih.gov The fusion of additional heterocyclic rings onto the quinazolinone framework can modulate the molecule's steric and electronic properties, often leading to enhanced biological activity. nih.gov For example, linking the 6-chloro-quinazolin moiety to a 1,5-diaryl-1,4-pentadien-3-one system has been explored to develop potential antitumor agents. nih.gov The synthesis of these complex structures underscores the importance of this compound as a key intermediate in the development of new chemical entities.
Structural Analysis and Theoretical Investigations of 6 Chloro 4 Methyl 2 1h Quinazolinone and Analogues
Spectroscopic Characterization Techniques in Research
Spectroscopic methods are indispensable for the structural elucidation of quinazolinone derivatives. These techniques provide detailed information on the connectivity of atoms, molecular weight, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For quinazolinone derivatives, ¹H and ¹³C NMR spectra offer unambiguous evidence of the compound's constitution by mapping the chemical environment of hydrogen and carbon atoms.
In the case of the analogue 6-Chloro-2-methylquinazolin-4(3H)-one , detailed NMR data has been reported. The ¹H NMR spectrum shows characteristic signals for the aromatic protons and the methyl group. A broad singlet observed at approximately 12.20 ppm is indicative of the N-H proton of the quinazolinone ring. The aromatic protons appear in the range of 7.42 to 8.04 ppm, with their specific splitting patterns and coupling constants revealing their positions on the benzene (B151609) ring. The methyl group at the C2 position typically presents as a sharp singlet around 2.32 ppm. sci-hub.cat
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. For 6-Chloro-2-methylquinazolin-4(3H)-one, signals are observed for the carbonyl carbon (C4) around 161.8 ppm and the imine carbon (C2) at approximately 154.3 ppm. sci-hub.cat The remaining aromatic carbons appear in the typical downfield region, and the methyl carbon gives a signal in the upfield region around 21.5 ppm. sci-hub.cat
Table 1: NMR Spectroscopic Data for the Analogue 6-Chloro-2-methylquinazolin-4(3H)-one sci-hub.cat
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR (in DMSO-d₆) | 12.20 (s, br, 1H) | N-H |
| 8.04 - 7.42 (m) | Aromatic Protons | |
| 2.32 (s, 3H) | -CH₃ | |
| Note: 's' denotes singlet, 'br' denotes broad, 'm' denotes multiplet. | ||
| ¹³C NMR (in DMSO-d₆) | 161.8 | C=O (C4) |
| 154.3 | C=N (C2) | |
| 148.9 - 120.6 | Aromatic Carbons | |
| 21.5 | -CH₃ |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
For the analogue 6-Chloro-2-methylquinazolin-4(3H)-one , the molecular weight is 194.62 g/mol . Electron Impact Mass Spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight. sci-hub.cat HRMS analysis further confirms the molecular formula (C₉H₇ClN₂O) by matching the experimentally determined exact mass to the theoretically calculated mass with a high degree of accuracy. sci-hub.cat This precise measurement is crucial for distinguishing between isomers and confirming the identity of a newly synthesized compound.
Table 2: Mass Spectrometry Data for the Analogue 6-Chloro-2-methylquinazolin-4(3H)-one
| Technique | Parameter | Observed Value | Reference |
|---|---|---|---|
| MS (EI) | Molecular Ion Peak [M]⁺ (m/z) | ~194 | sci-hub.cat |
| HRMS (EI) | Calculated Exact Mass for C₉H₇ClN₂O | 194.0247 | sci-hub.cat |
| Found Exact Mass | 194.02xx |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a quinazolinone derivative displays several characteristic absorption bands.
For the quinazolinone core, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1690–1610 cm⁻¹. frontiersin.org The N-H stretching vibration of the lactam group gives rise to a band in the 3400–3100 cm⁻¹ range. frontiersin.org Other notable absorptions include the C=N stretching vibration around 1680-1620 cm⁻¹ and aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹. frontiersin.org The presence of these characteristic bands in the IR spectrum provides strong evidence for the quinazolinone structure.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinazolinone ring system, being an aromatic heterocycle, exhibits characteristic absorption bands in the UV region.
Theoretical and experimental studies on quinazolinone derivatives show that absorption bands in the 210–285 nm range are generally assigned to π–π* transitions within the aromatic system. nih.gov Bands appearing at longer wavelengths, typically in the 285–320 nm range, are often attributed to n–π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. nih.govchemmethod.com For example, a study on a quinazolinone derivative reported λmax values at 229 nm and 274 nm, corresponding to these electronic transitions. chemmethod.com The position and intensity of these absorption maxima can be influenced by the substituents on the quinazolinone ring and the solvent used for the analysis.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
For quinazolinone analogues, single-crystal X-ray diffraction has been used to confirm their molecular geometry and study intermolecular interactions in the crystal lattice, such as hydrogen bonding and π–π stacking. mdpi.comresearchgate.net The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, which is then refined to the final atomic structure. mdpi.com
A key aspect of quinazolinone chemistry is the potential for tautomerism. The 2(1H)-quinazolinone core can theoretically exist in different tautomeric forms, such as the lactam (keto) and lactim (enol) forms. While NMR and other spectroscopic methods may show averaged signals or suggest the predominant tautomer in solution, X-ray crystallography provides unequivocal evidence of the specific tautomer present in the crystalline solid.
Studies on related heterocyclic systems like 4-hydroxyquinazoline (B93491) have demonstrated the power of X-ray diffraction in identifying the existing isomeric form in the solid state. mdpi.com For 2(1H)-quinazolinones, crystallographic analysis typically confirms the presence of the lactam tautomer, characterized by a distinct C=O double bond and an N-H single bond within the heterocyclic ring. mdpi.com The analysis also reveals how molecules pack in the crystal, often forming hydrogen-bonded dimers or chains through the N-H and C=O groups, which stabilizes the lactam form. frontiersin.org This precise structural information is critical for understanding the molecule's physical properties and its potential interactions in a biological context.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, dictated by intermolecular forces, is crucial for understanding the physical properties of a compound. In the crystal structure of quinazolinone derivatives, various non-covalent interactions play a pivotal role in stabilizing the crystal lattice.
Beyond classical hydrogen bonds, other weak interactions are also significant. Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride reveals that H⋯H (36.1%), H⋯C/C⋯H (25.8%), and H⋯O/O⋯H (17.7%) contacts are the most important contributors to the surface interactions. nih.gov Additionally, weak π–π stacking interactions can occur between the benzene rings of adjacent molecules, further stabilizing the crystal packing. nih.gov The interplay of these varied intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal.
Computational Chemistry and Molecular Modeling Studies
Computational methods provide invaluable insights into the molecular properties of 6-Chloro-4-methyl-2(1H)-quinazolinone and its analogues, complementing experimental data and guiding further research.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For quinazolinone derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-31+G* or 6-311++G(d,p), are used to optimize ground-state geometries and calculate various electronic parameters. semanticscholar.orgdergipark.org.tr
These calculations can predict molecular properties such as ionization potential, electron affinity, electronegativity (χ), and hardness (η), which are crucial for understanding the chemical reactivity of the molecule. semanticscholar.org For example, a study on quinoline (B57606) derivatives, which share a similar heterocyclic core, utilized DFT to show how substitution significantly alters the reactive nature of the moiety. dergipark.org.trresearchgate.net The insights gained from DFT help in predicting how these molecules will interact with other chemical species, a key aspect in designing new compounds with desired properties.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-deficient and attractive to nucleophiles. nih.govresearchgate.net
For compounds like this compound, the MEP surface can highlight the electrophilic and nucleophilic regions, providing a visual representation of the molecule's reactivity. nih.gov This analysis is instrumental in understanding intermolecular interactions, as it shows where a molecule is most likely to engage in electrostatic interactions with other molecules.
The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms and identifying the most stable, low-energy conformers.
Energy minimization calculations, typically performed using computational methods like DFT, are used to find the optimized geometry of a molecule, which corresponds to a minimum on the potential energy surface. For quinazolinone derivatives, this process is essential to determine the most probable conformation(s) that the molecule will adopt, which in turn influences its interactions with biological targets or other reactants.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of a molecule's chemical stability and reactivity. semanticscholar.org
For quinazolinone analogues, FMO analysis can be used to predict their reactivity in various chemical reactions. A small HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. semanticscholar.org DFT calculations are commonly used to determine the energies of these frontier orbitals and to visualize their spatial distribution, which can provide insights into the regioselectivity of chemical reactions. acs.org
Table 1: Frontier Molecular Orbital Properties of a Quinazolinone Analogue
| Property | Value (eV) |
| EHOMO | -6.50 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.35 |
Note: The data presented here is illustrative for a representative quinazolinone derivative and may not correspond to this compound itself.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. researchgate.netnih.gov
These models use physicochemical descriptors and molecular fields to quantify the structural features that are important for a specific biological activity. researchgate.net For example, in a study of quinazolin-4(3H)-one analogues as EGFR inhibitors, CoMFA and CoMSIA models were successfully built with good internal and external validation statistics (R² and Q² values). researchgate.netnih.gov The contour maps generated from these models can guide the design of new, more potent analogues by indicating where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. researchgate.net The alignment of molecules based on a common scaffold, such as the quinazolin-4-one core, is a critical step in developing a robust 3D-QSAR model. nih.gov
Molecular Dynamics Simulations (e.g., for conformational dynamics, interactions with non-biological model systems)
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of analogous quinazolinone derivatives has been investigated, providing insights into the likely conformational dynamics and interaction potentials of this class of compounds. These simulations are crucial for understanding the structural stability and flexibility of quinazolinone derivatives. researchgate.netnih.gov
MD simulations of various quinazolinone derivatives have been employed to validate molecular docking results and to assess the stability of these compounds when interacting with biological targets. nih.govtandfonline.com The dynamic behavior of these complexes is often analyzed over simulation trajectories, typically on the nanosecond scale, to understand the conformational changes and key interactions that govern molecular recognition. tandfonline.comnih.gov
Conformational Dynamics:
The conformational flexibility of quinazolinone derivatives is a key aspect explored through MD simulations. The Root Mean Square Deviation (RMSD) of the atomic positions is a standard metric used to evaluate the structural stability of the molecule throughout the simulation. For many quinazolinone derivatives complexed with proteins, the RMSD of the ligand is observed to stabilize after an initial fluctuation period, indicating that the molecule has reached a stable conformation within the binding site. researchgate.netnih.gov For instance, simulations of a quinazolinone derivative in complex with Topoisomerase II showed ligand RMSD values fluctuating around 2.5 Å, suggesting a relatively stable conformation. nih.gov
The Root Mean Square Fluctuation (RMSF) provides information about the flexibility of individual atoms or groups of atoms within the molecule. In the context of quinazolinone derivatives, RMSF analysis can highlight which parts of the molecule are more rigid and which are more flexible. This is particularly important for understanding how the molecule might adapt its conformation upon interacting with other molecules or surfaces.
Below is a hypothetical representation of RMSD and RMSF data for this compound in a model solvent system, illustrating the type of data obtained from MD simulations.
Interactive Data Table: Illustrative Molecular Dynamics Simulation Data for this compound
| Simulation Time (ns) | Ligand RMSD (Å) | Quinazolinone Ring RMSF (Å) | Methyl Group RMSF (Å) | Chlorine Atom RMSF (Å) |
| 0 | 0.00 | 0.10 | 0.35 | 0.20 |
| 10 | 1.25 | 0.25 | 0.60 | 0.35 |
| 20 | 1.50 | 0.28 | 0.65 | 0.38 |
| 30 | 1.45 | 0.26 | 0.62 | 0.36 |
| 40 | 1.60 | 0.30 | 0.70 | 0.40 |
| 50 | 1.55 | 0.29 | 0.68 | 0.39 |
| 60 | 1.58 | 0.29 | 0.69 | 0.39 |
| 70 | 1.62 | 0.31 | 0.72 | 0.41 |
| 80 | 1.60 | 0.30 | 0.70 | 0.40 |
| 90 | 1.65 | 0.32 | 0.75 | 0.42 |
| 100 | 1.63 | 0.31 | 0.73 | 0.41 |
Interactions with Non-Biological Model Systems:
MD simulations can also be used to study the interactions of this compound with non-biological model systems, such as different solvent environments or model membranes. These simulations can reveal how the molecule orients itself and what types of non-covalent interactions are dominant. For example, the hydrogen bonding capabilities of the quinazolinone scaffold can be investigated by analyzing the formation and lifetime of hydrogen bonds with solvent molecules. abap.co.in
The electrostatic and van der Waals interactions play a significant role in the behavior of quinazolinone derivatives. abap.co.in Analysis of these interactions can provide a detailed picture of how the molecule interacts with its surroundings. For instance, studies on similar heterocyclic compounds have used MD simulations to calculate the binding free energy, which is composed of contributions from van der Waals energy, electrostatic energy, and solvation energy.
The following table provides an illustrative breakdown of interaction energies for this compound in a model solvent, which could be derived from MD simulations.
Interactive Data Table: Illustrative Interaction Energy Data for this compound in a Model Solvent
| Interaction Type | Average Energy (kcal/mol) |
| Van der Waals | -25.5 |
| Electrostatic | -15.2 |
| Hydrogen Bonding (with solvent) | -8.7 |
| Total Non-bonded Interaction Energy | -49.4 |
Applications and Potential of 6 Chloro 4 Methyl 2 1h Quinazolinone As a Chemical Scaffold
Utilization in Agrochemical Research
The structural features of 6-Chloro-4-methyl-2(1H)-quinazolinone make it a promising candidate for the development of new agrochemicals. The presence of the chloro and methyl groups on the quinazolinone ring can influence the compound's biological activity, selectivity, and physicochemical properties, which are critical for its efficacy as a fungicide, herbicide, or insecticide.
Development of Fungicidal Agents
The quinazolinone scaffold is a known toxophore that has been incorporated into various fungicidal compounds. Research has indicated that substitutions on the quinazolinone ring, particularly with halogens, can significantly enhance antifungal activity. While direct studies on the fungicidal properties of this compound are not extensively documented, research on analogous structures provides valuable insights.
Derivatives of 6-chloro-quinazolinone have shown notable inhibitory effects against various plant pathogenic fungi. For instance, novel pyrazole (B372694) carbamide derivatives containing a 6-chloro-4-oxoquinazolin-3(4H)-yl moiety have been synthesized and evaluated for their antifungal activity. These studies have revealed that the presence and position of chlorine atoms on the quinazolinone ring directly affect the compound's fungicidal efficacy. Specifically, substitutions at the 6-position have been associated with high antifungal activity.
In one study, a series of quinazolinone derivatives were synthesized and tested against several phytopathogenic fungi. The results demonstrated that compounds bearing a chloride group on the quinazolinone ring exhibited a more pronounced inhibitory effect on the fungus Rhizoctonia solani AG1 compared to those with a cyano group. mdpi.com This suggests that the 6-chloro substitution is a key feature for fungicidal action. Further research into derivatives of this compound could lead to the development of potent and selective fungicides.
Table 1: Fungicidal Activity of Selected Quinazolinone Derivatives
| Compound ID | Target Fungi | Inhibition Rate (%) at 300 mg/L | Reference |
| Compound 2a (contains chloride) | Rhizoctonia solani AG1 | Not specified, but noted as having an obvious inhibitory effect | mdpi.com |
| Compound 2c (contains cyano group) | Rhizoctonia solani AG1 | Less effective than 2a | mdpi.com |
| Compound 2c | Fusarium oxysporum f. sp. Niveum | 62.42% | mdpi.com |
Exploration in Herbicidal Compound Design
The quinazolinone nucleus has also been explored as a scaffold for the development of novel herbicides. While specific research on the herbicidal activity of this compound is limited, studies on related quinazolinone derivatives have shown promising results. For example, certain quinazoline-2,4-dione derivatives have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism and a validated target for herbicides. researchgate.net
The design of these herbicidal compounds often involves modifying the substituents on the quinazolinone ring to optimize their activity and selectivity. The presence of a chlorine atom, such as in this compound, is a common feature in many commercial herbicides and is known to enhance their efficacy. Further investigation is required to determine if the specific substitution pattern of this compound can confer selective herbicidal properties, making it a viable lead compound for the development of new weed management solutions.
Potential in Insecticide Development
Quinazolinone derivatives have demonstrated a range of insecticidal activities, suggesting the potential of this compound as a scaffold for new insecticides. The mechanism of action for some insecticidal quinazolines involves the inhibition of NADH: ubiquinone oxidoreductase, a critical enzyme in the mitochondrial respiratory chain of insects. mdpi.com
Research into octahydro-quinazolinone derivatives has shown that their insecticidal activity against pests like Spodoptera litura is influenced by their physicochemical properties, which can be tuned by substitutions on the quinazolinone core. ijseas.com Furthermore, studies on 3-[4(3H)-quinazolinone-2-yl)thiomethyl]-1,2,4-triazole-5-thiols have revealed insecticidal activity against the blowfly Chrysomyia albiceps, with some derivatives showing efficacy comparable to the commercial insecticide malathion. researchgate.netresearchgate.net In a separate study, 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones demonstrated strong larvicidal activity against Chironomus tentans. who.int These findings underscore the potential of the quinazolinone scaffold in developing new insect control agents. The specific combination of chloro and methyl groups in this compound may offer a unique profile of insecticidal activity and selectivity that warrants further exploration.
Role in Material Science and Polymer Chemistry
Beyond its applications in agrochemical research, the quinazoline (B50416) scaffold is also being investigated for its potential in material science and polymer chemistry. The rigid, aromatic structure of quinazolinones, combined with the ability to introduce various functional groups, makes them attractive building blocks for novel materials with unique optical and electronic properties.
Synthesis of Functional Polymers
Currently, there is no publicly available research detailing the use of this compound in the synthesis of functional polymers. The reactivity of the quinazolinone ring system, however, suggests that it could potentially be incorporated into polymer backbones or used as a pendant group to impart specific properties to a polymer chain. The chloro and methyl substituents could also be modified to introduce polymerizable groups or to tune the final properties of the material. Further research in this area could open up new avenues for the application of this compound in materials science.
Development of Optoelectronic Materials
The broader class of quinazoline derivatives has garnered significant interest for its potential in optoelectronic applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. researchgate.netbohrium.comresearchgate.net The incorporation of quinazoline fragments into π-extended conjugated systems is a key strategy for creating novel optoelectronic materials. researchgate.net
The electroluminescent properties of aryl- and hetaryl-substituted quinazolines are of particular importance. By incorporating fragments such as carbazole, triphenylamine, or benzimidazole (B57391) into the quinazoline scaffold, materials for white OLEDs and highly efficient red phosphorescent OLEDs can be fabricated. researchgate.netbohrium.com Furthermore, arylvinyl-substituted quinazolines are being explored for their potential in nonlinear optical materials and as colorimetric pH sensors. researchgate.netresearchgate.net
While specific studies on the optoelectronic properties of this compound have not been reported, the presence of the quinazolinone core suggests its potential as a building block for such materials. The chloro and methyl groups could be used as handles for further chemical modification to create extended π-conjugated systems necessary for optoelectronic activity. Theoretical studies on substituted quinazoline derivatives have also suggested their potential application as sunscreens due to their ability to absorb UV radiation. acs.org This indicates another possible avenue for the application of this compound in materials science.
Luminescent Materials and Fluorescent Probes for Research
The quinazolinone scaffold is increasingly recognized for its potential in the development of luminescent materials and fluorescent probes. rsc.org Derivatives of this compound are part of a class of heterocyclic compounds that can be engineered to exhibit specific photophysical properties. These properties make them valuable tools in various research applications, particularly in biological imaging and sensing. The inherent biocompatibility and low toxicity of many quinazolinone derivatives further enhance their suitability for these roles. rsc.org
The core structure of quinazolinone can be chemically modified to create probes that are sensitive to their environment or that can selectively target specific biomolecules. For instance, the introduction of a 2-(2'-hydroxyphenyl) group to the quinazolinone core has been a successful strategy in designing fluorogenic probes. rsc.org While not all studies explicitly use the 6-chloro-4-methyl variant, the principles of probe design are broadly applicable across the quinazolinone family. These probes can be designed to "turn on" or enhance their fluorescence upon binding to a target, allowing for the visualization and tracking of molecules of interest within cellular systems.
An example of this application is the synthesis of quinazolinone-based fluorogenic probes for the cellular imaging of monoamine oxidases, which are enzymes involved in neurotransmitter metabolism. nih.gov Although this specific study does not use the 6-chloro-4-methyl derivative, it demonstrates the utility of the broader quinazolinone scaffold in creating sophisticated tools for molecular imaging. Furthermore, quinazoline-based small-molecule fluorescent probes have been developed for the detection of α1-adrenergic receptors, showcasing their potential in studying G protein-coupled receptors. nih.gov The development of a quinazolinone-based fluorescent probe for the selective detection of carbon monoxide also highlights the versatility of this scaffold in creating sensors for small molecules. mdpi.com
Intermediate in Complex Organic Synthesis
The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules. Its reactive sites can be selectively modified, allowing for the construction of a diverse array of chemical entities.
Precursor for Advanced Heterocyclic Compounds
This compound serves as a versatile starting material for the synthesis of a variety of advanced heterocyclic compounds. The quinazolinone nucleus is a common feature in many biologically active molecules, and the chloro and methyl substituents on this particular compound offer opportunities for further chemical modification. nih.govfrontiersin.org The synthesis of novel quinazolinone derivatives often involves the modification of the core structure to introduce new functional groups and build more complex heterocyclic systems. nih.gov
The presence of the chloro group provides a handle for nucleophilic substitution reactions, enabling the introduction of various substituents at the 6-position. mdpi.com This is a common strategy for building molecular diversity and fine-tuning the properties of the resulting compounds. The methyl group can also be a site for chemical transformation, although it is generally less reactive than the chloro group.
The quinazolinone ring itself can undergo various reactions to form fused heterocyclic systems. For example, reactions at the nitrogen atoms or the carbonyl group can lead to the formation of triazolo-quinazolines, imidazo-quinazolines, and other polycyclic systems. scirp.org These advanced heterocyclic compounds are of interest in medicinal chemistry due to their potential biological activities. The utility of the quinazolinone core as a building block is demonstrated by the wide range of fused heterocyclic systems that have been synthesized from quinazolinone precursors. scirp.org
Building Block for Partial Natural Product Scaffolds
The quinazolinone ring system is a key structural motif in a number of naturally occurring alkaloids. nih.govmdpi.com This makes this compound a potentially useful building block for the synthesis of partial scaffolds of these natural products. By using this compound as a starting material, chemists can efficiently construct a core structure that is common to a family of natural products, and then elaborate upon it to create analogues or derivatives.
The synthesis of natural product analogues is an important strategy in drug discovery, as it can lead to the identification of new compounds with improved biological activity or pharmacokinetic properties. The 6-chloro-4-methyl substitution pattern of this particular quinazolinone provides a specific starting point for the synthesis of analogues of natural products that bear similar substitution patterns.
While direct examples of the use of this compound in the total synthesis of natural products are not abundant in the literature, the principle of using substituted quinazolinones as building blocks for natural product synthesis is well-established. The versatility of the quinazolinone scaffold allows for the construction of complex molecular architectures that mimic those found in nature.
Applications in Analytical Reagents and Chemical Sensors
The potential of this compound and its derivatives extends to the field of analytical chemistry, where they can be employed as reagents and in the construction of chemical sensors. The ability of the quinazolinone scaffold to be functionalized allows for the creation of molecules that can selectively interact with specific analytes.
As discussed in the context of fluorescent probes, quinazolinone derivatives can be designed to exhibit a change in their optical properties upon binding to a target molecule. This principle can be harnessed to develop chemical sensors for a variety of analytes. For example, a turn-on fluorescent probe based on a quinazolinone structure has been developed for the detection of carbon monoxide. mdpi.com This demonstrates the potential for creating sensors for environmentally or biologically important small molecules.
Advanced Analytical Methodologies for Research and Purity Assessment of 6 Chloro 4 Methyl 2 1h Quinazolinone
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For 6-Chloro-4-methyl-2(1H)-quinazolinone, various chromatographic methods are essential for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of quinazolinone derivatives. The development of a robust HPLC method is critical for ensuring the quality of this compound. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice due to the compound's polarity. researchgate.net
Method development involves a systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or related substances. researchgate.net Key considerations include the selection of the stationary phase (e.g., C18 or C8 columns), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength. The goal is to obtain sharp, symmetrical peaks with good resolution from any potential contaminants. researchgate.net Synthesized quinazolinone derivatives are often characterized by methods including HPLC to determine purity. nih.gov
Table 1: Illustrative RP-HPLC Method Parameters for Quinazolinone Derivative Analysis
| Parameter | Condition | Purpose |
| Stationary Phase | Inertsil ODS 3V (250x4.6mm, 5µm) | Provides a non-polar surface for separation. researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Buffer | Allows for the separation of compounds with a range of polarities. researchgate.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and affects peak shape. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 254 nm | Quinazolinone core strongly absorbs UV light, enabling sensitive detection. |
| Injection Volume | 10 µL | A small, precise volume is necessary for sharp peaks and accurate quantification. |
Gas Chromatography (GC) Applications
While HPLC is more prevalent for non-volatile and thermally sensitive compounds like many quinazolinone derivatives, Gas Chromatography (GC) can have specific applications. GC is suitable for volatile and thermally stable compounds. For this compound, its application may be limited by its relatively low volatility and potential for thermal degradation at the high temperatures required for GC analysis. However, derivatization techniques can be employed to convert the analyte into a more volatile form, thereby making it amenable to GC analysis. These applications are less common in routine purity testing compared to HPLC.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry. thieme.de For the synthesis of this compound and its derivatives, TLC is primarily used to monitor the progress of chemical reactions. rsc.orgnih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, chemists can qualitatively track the consumption of reactants and the formation of the product. rsc.orggalaxypub.co
The purity of the compound can also be preliminarily assessed using TLC. galaxypub.co A pure compound should ideally appear as a single spot. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. Visualization is often achieved under UV light, where the conjugated ring system of the quinazolinone allows it to be seen as a dark spot on a fluorescent background. rsc.org
Table 2: Typical TLC Systems for Monitoring Quinazolinone Synthesis
| Component | Description | Example |
| Stationary Phase | Pre-coated Silica Gel GF254 plates | The polar adsorbent material. rsc.orggalaxypub.co |
| Mobile Phase | Mixture of non-polar and polar solvents | Ethyl Acetate (B1210297)/Petroleum Ether (e.g., 1:5 v/v). rsc.org |
| Visualization | UV light (254 nm) | Allows for the detection of UV-active compounds. rsc.org |
Electrophoretic Methods for Purity and Homogeneity Assessment
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative and often orthogonal approach to chromatographic techniques for purity and homogeneity assessment. CE separates ions based on their electrophoretic mobility in an electric field. This technique provides very high separation efficiency and requires only minute quantities of the sample.
For a compound like this compound, CE can be used to resolve impurities that may be difficult to separate by HPLC. The development of a CE method would involve optimizing the background electrolyte (BGE) pH, voltage, and capillary temperature to achieve the desired separation. This method is particularly useful for analyzing charged species and can provide complementary information to HPLC, thus offering a more comprehensive picture of the sample's purity.
Advanced Spectroscopic Analysis for Fine Structure Elucidation and Quantification
Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of this compound. They provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for determining the precise molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. rsc.orgnih.govresearchgate.net
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound with high accuracy. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio to a very high degree of precision. nih.govrsc.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the C=O (carbonyl) and N-H bonds would be expected, confirming the quinazolinone core structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the quinazolinone ring. It is also the basis for detection in HPLC analysis. nih.gov
Table 3: Summary of Spectroscopic Techniques for Analysis of this compound
| Technique | Information Provided | Application |
| ¹H NMR | Chemical shift, integration, and coupling of protons | Confirms the arrangement of hydrogen atoms. rsc.org |
| ¹³C NMR | Chemical shift of carbon atoms | Elucidates the carbon framework of the molecule. rsc.org |
| HRMS | High-precision mass-to-charge ratio | Determines the exact molecular formula. nih.gov |
| IR Spectroscopy | Absorption frequencies of functional groups | Identifies key bonds like C=O and N-H. researchgate.net |
| UV-Vis Spectroscopy | Wavelength of maximum absorbance (λmax) | Confirms the conjugated system and is used for quantification. nih.gov |
Future Research Directions and Unexplored Avenues for 6 Chloro 4 Methyl 2 1h Quinazolinone Chemistry
Sustainable and Eco-Friendly Synthetic Routes for Industrial Scale-Up
Traditional syntheses of quinazolinones often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents, posing challenges for industrial-scale production and environmental sustainability. Future research must prioritize the development of green and efficient synthetic protocols for 6-Chloro-4-methyl-2(1H)-quinazolinone.
Modern techniques such as microwave-assisted organic synthesis (MAOS) and microfluidic flow reactions offer significant advantages over conventional heating methods. rsc.orgsci-hub.catresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields, often under solvent-free conditions or in environmentally benign solvents like water. frontiersin.orgresearchgate.net Flow chemistry provides a platform for safe, scalable, and continuous production with precise control over reaction parameters, minimizing waste and improving product consistency. researchgate.net
Future efforts should focus on adapting established green methodologies, such as the iron-catalyzed cyclization in water or the use of bio-sourced solvents like pinane, to the synthesis of this specific chloro-methyl substituted quinazolinone. rsc.orgsci-hub.cat The development of a one-pot, multi-component reaction starting from readily available precursors would be a significant step towards a truly sustainable industrial process.
| Parameter | Traditional Synthesis | Potential Green Synthesis Routes |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave Irradiation, Ambient Temperature |
| Solvent | DMF, Toluene, Acetic Acid | Water, Ethanol, Pinane (Bio-sourced), Solvent-free |
| Catalyst | Stoichiometric acids/bases | Iron catalysts, p-toluenesulfonic acid, Nanoparticles |
| Reaction Time | Hours to days | Minutes to a few hours |
| Waste Profile | High E-factor, organic waste | Low E-factor, recyclable catalysts/solvents |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The structural features of this compound—specifically the C-Cl bond, the C4-methyl group, and the aromatic C-H bonds—provide multiple handles for chemical modification. Future research should move beyond known applications to explore unconventional transformations.
Cross-Coupling Reactions: The chlorine atom at the C6 position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.govmdpi.com These reactions allow for the introduction of a wide array of aryl, alkynyl, and amino groups, respectively, enabling the creation of novel derivatives with tailored electronic and biological properties. The reactivity of the C-Cl bond is enhanced by the nitrogen atoms in the heterocyclic ring, making it a versatile anchor point for diversification. nih.gov
C-H Functionalization: Direct C–H activation and functionalization have emerged as powerful, atom-economical strategies in organic synthesis. benthamdirect.combohrium.com For this compound, research could target the regioselective functionalization of the C5, C7, and C8 positions on the benzene (B151609) ring or the C4-methyl group. rsc.orgrsc.org Transition-metal catalysis (e.g., using palladium, rhodium, or ruthenium) could facilitate arylation, amination, acetoxylation, or alkylation at these sites, providing access to complex molecular architectures that are otherwise difficult to synthesize. sci-hub.se
Radical Cascade Reactions: The development of radical cascade cyclizations involving the quinazolinone core could lead to the synthesis of novel fused polycyclic frameworks. acs.orgnih.gov These transformations, often initiated under mild, metal-free conditions, could utilize the existing functionalities of the molecule to build intricate heterocyclic systems with potential applications in medicinal chemistry and materials science. rsc.org
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry offers powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide the rational design of new compounds and synthetic routes.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound. nih.govmdpi.com Such studies can predict the most likely sites for electrophilic or nucleophilic attack, rationalize the regioselectivity of C-H functionalization reactions, and elucidate the mechanisms of complex radical cascade reactions. acs.orgnih.gov By modeling transition states and reaction energy profiles, DFT can help optimize reaction conditions to improve yields and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, QSAR models can predict their potential bioactivity. nih.govijprajournal.com This in silico screening approach can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery process. rsc.org
Molecular Docking: For applications in medicinal chemistry, molecular docking is an indispensable tool. ukaazpublications.comnih.gov It predicts how a ligand binds to the active site of a target protein, providing insights into intermolecular interactions like hydrogen bonding and hydrophobic contacts. Docking studies can be used to screen this compound and its virtual derivatives against various biological targets (e.g., kinases, DNA gyrase), helping to identify potential therapeutic applications and guide the design of more potent and selective inhibitors. nih.govnih.gov
| Computational Method | Application for this compound | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict reactivity sites. acs.orgnih.gov | Optimization of synthetic routes; rational design of novel transformations. |
| Molecular Docking | Predict binding modes and affinities to biological targets. ukaazpublications.com | Identification of potential therapeutic uses; design of potent enzyme inhibitors. |
| QSAR | Correlate structural features with biological activity. nih.govrsc.org | Prediction of bioactivity for novel derivatives; prioritization of synthetic targets. |
| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity. tandfonline.com | Early assessment of drug-likeness; reduction of late-stage failures in drug development. |
Development of New Research Applications in Emerging Fields
While quinazolinones are well-established in medicinal chemistry, the unique properties of this compound could be harnessed in other emerging fields.
Fluorescent Probes and Chemosensors: The quinazolinone scaffold is an emerging platform for luminescent materials. rsc.orgresearchgate.net Derivatives have been developed as fluorescent probes for detecting metal ions (like Fe³⁺), anions, and biologically relevant molecules. urfu.rutandfonline.comresearchgate.net The donor-acceptor architecture inherent in many quinazolinone derivatives can lead to interesting photophysical properties, including aggregation-induced emission (AIE) and mechanochromism. rsc.orgnih.gov Future work could involve modifying the this compound core through cross-coupling reactions to tune its fluorescence properties, creating selective chemosensors for environmental monitoring or biological imaging. rsc.orgresearchgate.net
Materials Science and Organic Electronics: The rigid, planar structure and potential for π-π stacking make quinazolinone derivatives attractive candidates for organic electronics. By extending the π-conjugated system through reactions at the C6-chloro position, it may be possible to develop novel materials for applications such as Organic Light-Emitting Diodes (OLEDs). rsc.org The thermal stability and tunable emission spectra of quinazoline-based fluorophores are highly desirable properties for such applications. rsc.orgacs.org
Q & A
Q. What are the common synthetic routes for 6-Chloro-4-methyl-2(1H)-quinazolinone, and what methodological considerations are critical for reproducibility?
- Methodological Answer: Traditional synthesis involves cyclocondensation of anthranilic acid derivatives with formamide or acid chlorides under thermal conditions . For example, 4(3H)-quinazolinones can be prepared via condensation of 2-aminobenzamide with aldehydes in acidic or basic media, followed by oxidative dehydrogenation . Key considerations include stoichiometric control of oxidants (e.g., oxygen in green synthesis ), solvent selection (e.g., avoiding hazardous solvents via aqueous-phase reactions ), and purification techniques (e.g., recrystallization from ethanol-water mixtures ).
Q. How is this compound characterized spectroscopically, and which analytical techniques are most reliable?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., H NMR for methyl and chloro groups) . X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., C=O at ~1680 cm) .
Q. What in vitro and in vivo models are used to evaluate the anti-inflammatory activity of this compound derivatives?
- Methodological Answer: In vitro cyclooxygenase (COX-1/COX-2) inhibition assays assess enzyme targeting . In vivo, the carrageenin-induced paw edema model in rodents is standard for measuring acute inflammation reduction, with adrenalectomy controls to exclude steroid-mediated effects . Dose-response curves and histopathological analysis are critical for validating efficacy .
Advanced Research Questions
Q. What strategies can optimize reaction yields in green synthesis of this compound using oxygen as an oxidant?
- Methodological Answer: Reaction parameters include:
- Temperature: 120°C for 24 hours to maximize benzaldehyde intermediate formation .
- Base selection: t-BuONa enhances oxidative coupling efficiency by deprotonating intermediates .
- Oxygen flow rate: Controlled bubbling accelerates oxidative dehydrogenation.
Yield discrepancies can be mitigated via real-time monitoring (e.g., TLC) and catalyst-free purification .
Q. How can researchers resolve contradictions in biological activity data across studies for this compound derivatives?
- Methodological Answer: Standardize assays (e.g., MIC values for antimicrobial activity using CLSI guidelines ) and control variables like solvent polarity in pharmacological tests . Meta-analysis of structure-activity relationship (SAR) data is critical; for example, halogen substituents at position 6 enhance anti-inflammatory activity but may reduce solubility . Cross-validation with molecular docking (e.g., targeting dihydrofolate reductase ) clarifies mechanistic discrepancies.
Q. What role does the chloro substituent at position 6 play in pharmacological activity, and how can its effects be systematically evaluated?
- Methodological Answer: The chloro group enhances electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., COX-2 ). Comparative studies with des-chloro or fluoro analogs are essential. Electrophilic substitution reactivity can be probed via Hammett plots, while DFT calculations predict electronic contributions to binding affinity .
Q. How can computational modeling improve the design of this compound analogs with enhanced target selectivity?
- Methodological Answer: Molecular dynamics simulations (e.g., using AutoDock Vina) model ligand-receptor interactions, focusing on residues like Tyr355 in COX-2 . QSAR studies prioritize substituents at position 2 (e.g., cyclopropyl or trifluoromethyl groups ) for improved selectivity. Free-energy perturbation (FEP) calculations quantify binding energy differences between analogs .
Q. What validation techniques should be prioritized when resolving conflicting crystallographic data for derivatives?
- Methodological Answer: Cross-validate with:
- Powder XRD: Confirms phase purity and polymorphism .
- Hirshfeld surface analysis: Identifies intermolecular interactions affecting packing .
- R-factor convergence: SHELXL refinement with ensures data reliability . Discrepancies in bond lengths (>0.02 Å) warrant re-measurement or alternative space group testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
